Cas no 1909325-38-7 (sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate)

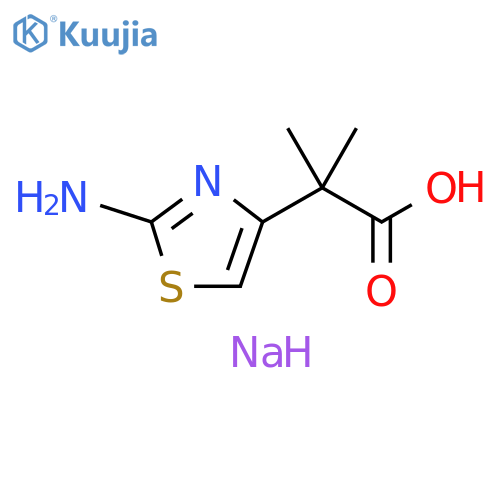

1909325-38-7 structure

商品名:sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

CAS番号:1909325-38-7

MF:C7H11N2NaO2S

メガワット:210.229211091995

MDL:MFCD29060442

CID:5172580

PubChem ID:121553501

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 化学的及び物理的性質

名前と識別子

-

- sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate

-

- MDL: MFCD29060442

- インチ: 1S/C7H10N2O2S.Na.H/c1-7(2,5(10)11)4-3-12-6(8)9-4;;/h3H,1-2H3,(H2,8,9)(H,10,11);;

- InChIKey: CGJQFAHUSXFNBR-UHFFFAOYSA-N

- ほほえんだ: C(C1N=C(N)SC=1)(C)(C)C(=O)O.[NaH]

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-255428-0.25g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 0.25g |

$438.0 | 2024-06-19 | |

| Enamine | EN300-255428-5.0g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 5.0g |

$2566.0 | 2024-06-19 | |

| Enamine | EN300-255428-10.0g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 10.0g |

$3807.0 | 2024-06-19 | |

| Enamine | EN300-255428-5g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 5g |

$2566.0 | 2023-09-14 | |

| 1PlusChem | 1P01C3WL-500mg |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 500mg |

$916.00 | 2024-06-17 | |

| 1PlusChem | 1P01C3WL-2.5g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 2.5g |

$2207.00 | 2024-06-17 | |

| 1PlusChem | 1P01C3WL-10g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 10g |

$4768.00 | 2024-06-17 | |

| Aaron | AR01C44X-1g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 1g |

$1241.00 | 2025-02-11 | |

| A2B Chem LLC | AW43749-250mg |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 250mg |

$497.00 | 2024-04-20 | |

| A2B Chem LLC | AW43749-1g |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate |

1909325-38-7 | 95% | 1g |

$966.00 | 2024-04-20 |

sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1909325-38-7 (sodium 2-(2-amino-1,3-thiazol-4-yl)-2-methylpropanoate) 関連製品

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 156121-15-2(2-(Methoxymethyl)morpholine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量